molecular formula C9H10ClN3O3S B2355631 Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate CAS No. 883043-04-7

Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate

Cat. No.: B2355631
CAS No.: 883043-04-7
M. Wt: 275.71
InChI Key: FANKGWARRUIZFU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a chloro substituent at position 5, a methylsulfanyl group at position 2, and an acetamide-linked methyl ester moiety.

Crystallographic tools like SHELXL and visualization software like ORTEP-3 might be used to determine its crystal structure, while hydrogen-bonding patterns (as discussed in ) could elucidate its solid-state interactions .

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3S/c1-16-6(14)4-11-8(15)7-5(10)3-12-9(13-7)17-2/h3H,4H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANKGWARRUIZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or disrupt the replication of viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on analogs (e.g., pyrimidines with varying substituents or ester groups). Since such data are absent in the evidence, a hypothetical framework is outlined below:

Table 1: Hypothetical Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties (Theoretical) Potential Applications
Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate 5-Cl, 2-SCH₃, 4-NHCOCH₂CO₂Me High crystallinity (via SHELXL ), hydrogen-bonding networks Kinase inhibitors, agrochemicals
Ethyl 5-fluoro-2-(methylsulfanyl)pyrimidine-4-carboxylate 5-F, 2-SCH₃, 4-CO₂Et Enhanced solubility, reduced steric hindrance Anticancer agents
5-Chloro-2-methoxy-N-phenylpyrimidin-4-amine 5-Cl, 2-OCH₃, 4-NHPh Stronger π-π stacking interactions Antimicrobials

Key Hypothetical Findings :

  • Electron-Withdrawing Groups (e.g., Cl, F) : May enhance binding to biological targets (e.g., enzymes) via polar interactions.
  • Methylsulfanyl (SCH₃) vs. Methoxy (OCH₃) : SCH₃ groups could improve lipophilicity and membrane permeability compared to OCH₃ .
  • Ester vs. Amide Linkages : Methyl/ethyl esters might confer metabolic stability, whereas amides could promote hydrogen bonding in crystal lattices .

Limitations and Recommendations

The evidence lacks chemical data for the compound or its analogs. To address this:

  • Experimental Data : Use SHELXL to refine its crystal structure and compare metrics (e.g., bond lengths, angles) with analogs.
  • Hydrogen-Bonding Analysis : Apply graph-set analysis to identify supramolecular motifs (e.g., dimers, chains).
  • Biological Activity : Compare IC₅₀ values or binding affinities with structurally related compounds from literature.

Biological Activity

Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate is a pyrimidine derivative that exhibits significant biological activity, particularly as an inhibitor of key enzymes involved in cancer metabolism. This compound has garnered attention for its potential therapeutic applications in medicinal chemistry, especially in the context of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₃O₂S. The structure features a pyrimidine ring with a chloro substituent, a methylsulfanyl group, and an acetamido side chain. This unique combination of functional groups is believed to enhance its biological activity.

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of DHFR disrupts DNA synthesis and repair processes, leading to decreased proliferation of rapidly dividing cells, particularly cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated efficacy in inhibiting cancer cell growth. This compound's potential as a cancer therapeutic is attributed to its ability to interfere with metabolic pathways essential for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various pathogens, although further research is required to establish its efficacy and mechanism in this context.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine derivative with chloro and methylsulfanyl groupsInhibits DHFR; potential anticancer and antimicrobial activity
5-FluorouracilPyrimidine derivative with fluorineAnticancer drug targeting RNA synthesis
MethotrexateFolic acid analogInhibits DHFR; used in cancer therapy
PyrimethamineAntimalarial agentInhibits DHFR; used against malaria

This comparison highlights the unique structural features of this compound, which may confer distinct pharmacological properties compared to well-established drugs like Methotrexate and Pyrimethamine.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways associated with cell division.
  • Enzyme Inhibition Assays : Specific assays have demonstrated that this compound significantly inhibits the activity of DHFR, confirming its role as a potential anticancer agent.
  • Antimicrobial Testing : Initial tests indicate that the compound may possess antimicrobial properties, although comprehensive studies are needed to elucidate its effectiveness against specific pathogens.

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